HEPBS - 161308-36-7

HEPBS

Catalog Number: EVT-339503
CAS Number: 161308-36-7
Molecular Formula: C10H22N2O4S
Molecular Weight: 266.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HEPBS is a zwitterionic buffer commonly used in biological and chemical research. It belongs to the class of Good's buffers, specifically designed for biological research due to their minimal biological activity and interference with biological processes. [] HEPBS is particularly useful for maintaining the pH of solutions within the physiological pH range (7-9) and exhibits good buffering capacity at room temperature. [, ]

Source and Classification

HEPES was first synthesized in the 1970s and has since become a staple in laboratory settings, especially in cell culture applications. Its chemical formula is C8_8H18_18N2_2O4_4S, with a molecular weight of 238.3 g/mol. The compound exhibits two ionizable protons with pKa values of approximately 3.0 and 7.5, making it effective within a pH range of 6.8 to 8.2 .

Synthesis Analysis

The synthesis of HEPES typically involves the reaction of 2-aminoethanol with 1,4-bis(2-hydroxyethyl)piperazine-1-sulfonic acid. This process can be conducted through various methods, including:

  1. One-Pot Synthesis: A modified one-pot method has been developed that allows for the efficient synthesis of HEPES alongside other compounds, such as gold nanostars, showcasing its versatility in chemical reactions .
  2. Co-precipitation Methods: HEPES has been utilized as a stabilizing agent in co-precipitation methods for synthesizing materials like lithium-rich layered oxides . This method allows for precise control over pH and ionic strength during synthesis.

Technical Parameters

  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (up to 50 °C).
  • Reaction Time: The duration can vary but typically ranges from several hours to overnight depending on the specific synthesis route.

Structural Characteristics

  • Zwitterionic Nature: HEPES contains both positive and negative charges at physiological pH, contributing to its buffering capacity.
  • Hydrogen Bonding: The presence of hydroxyl groups facilitates hydrogen bonding, enhancing solubility and interaction with biological molecules .
Chemical Reactions Analysis

HEPES participates in various chemical reactions due to its buffering capabilities and zwitterionic nature:

  1. Buffering Reactions: It effectively resists changes in pH when acids or bases are introduced into the solution.
  2. Catalytic Reactions: HEPES has been shown to catalyze certain reactions under specific conditions, such as the photochemical reaction with riboflavin, leading to the production of hydrogen peroxide when exposed to light .

Relevant Technical Details

  • pH Stability: HEPES maintains stable pH levels between 6.8 and 8.2, making it suitable for biological experiments where pH fluctuations can impact results.
  • Metal Ion Binding: It exhibits negligible binding to metal ions, which is advantageous when working with enzymes sensitive to metal chelation .
Mechanism of Action

The mechanism of action of HEPES primarily revolves around its ability to stabilize pH in biological systems:

  1. Buffering Action: HEPES buffers solutions by neutralizing excess hydrogen ions (H+^+) or hydroxide ions (OH^-), thereby maintaining a consistent pH level.
  2. Physiological Relevance: In cell culture, HEPES helps maintain optimal conditions for cellular processes by compensating for changes in carbon dioxide concentration that would otherwise alter pH levels .

Data and Analyses

Studies have demonstrated that solutions containing HEPES can effectively maintain physiological conditions over extended periods, which is critical for long-term cell culture experiments.

Physical and Chemical Properties Analysis

HEPES possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water; solubility decreases at lower temperatures.
  • Melting Point: Approximately 154 °C.
  • pKa Values:
    • pKa13.0pK_a1\approx 3.0
    • pKa27.5pK_a2\approx 7.5

Relevant Data

  • Molecular Weight: 238.3 g/mol
  • Density: Approximately 1.5 g/cm³ .
Applications

HEPES is widely utilized across various scientific fields:

  1. Cell Culture: Its buffering capacity makes it ideal for maintaining physiological pH in cell cultures, particularly those sensitive to carbon dioxide fluctuations.
  2. Biochemical Assays: Used as a buffer in numerous biochemical assays due to its stability and low reactivity with biological molecules .
  3. Nanomaterial Synthesis: HEPES serves as a stabilizing agent in the synthesis of nanoparticles and other nanomaterials, enhancing their electrochemical properties and stability during reactions .
  4. Pharmaceutical Research: Employed in drug formulation studies where maintaining specific pH levels is crucial for drug stability and efficacy.
Virology and Molecular Biology of Hepatitis B Virus

Genomic Architecture and Replication Mechanisms

Structural Analysis of Hepatitis B Virus DNA: Partial Double-Stranded Configuration and Covalently Closed Circular DNA Formation

The hepatitis B virus genome is a 3.2 kb partially double-stranded, relaxed circular DNA (rcDNA) with unique structural characteristics. Within the virion (Dane particle), rcDNA exhibits a circular conformation maintained by a short cohesive overlap between the 5′ ends of the (+) and (–) strands. The (–) strand is full-length but contains a terminal redundancy of 10 nucleotides (r sequence), while the (+) strand is incomplete, leaving a variable single-stranded gap [1] [3]. Four distinct lesions define rcDNA: (1) hepatitis B virus polymerase covalently linked to the 5′ end of the (–) strand via a tyrosylphosphodiester bond; (2) the 5′ capped RNA primer attached to the (+) strand; (3) the terminal redundancy flap on the (–) strand; and (4) the single-stranded gap on the (+) strand [3] [5].

Upon hepatocyte entry, rcDNA is transported to the nucleus and repaired into covalently closed circular DNA (cccDNA). This process involves:

  • Deproteination: Removal of hepatitis B virus polymerase and the RNA primer by host enzymes (e.g., tyrosyl-DNA phosphodiesterase 2) [5].
  • DNA Repair: Completion of the (+) strand and ligation of both strands using host DNA repair machinery, including flap endonuclease 1, DNA polymerase κ, and DNA ligase 1 [3] [5].
  • Supercoiling: The resulting cccDNA forms a minichromosome by associating with histones (H2A, H2B, H3, H4) and non-histone proteins [1] [9].

cccDNA serves as the only transcriptional template for viral mRNAs and is resistant to current antiviral therapies, enabling persistent infection [1] [3]. Its stability stems from chromatinization and epigenetic regulation (e.g., histone acetylation/methylation) [9].

Table 1: Structural Features of Hepatitis B Virus DNA Forms

DNA FormStructureLocationFunctional Role
rcDNAPartially double-stranded with polymerase and RNA primer attachedVirion nucleocapsidInfectious genome delivered to hepatocytes
cccDNAFully double-stranded, supercoiled, chromatinizedHepatocyte nucleusTranscriptional template for all viral RNAs
Double-stranded linear DNAByproduct of faulty reverse transcriptionCytoplasm/nucleusSubstrate for viral integration into host genome

Reverse Transcriptase Functionality and Error-Prone Replication

Hepatitis B virus replicates via reverse transcription—a hallmark of retroviruses—despite being a DNA virus. The hepatitis B virus polymerase possesses reverse transcriptase (RT), DNA polymerase, and RNase H activities [1] [3]. Replication involves:

  • Pregenomic RNA Packaging: Hepatitis B virus polymerase binds to the epsilon (ε) stem-loop structure at the 5′ end of pregenomic RNA, triggering nucleocapsid assembly [1] [10].
  • Minus-Strand Synthesis: Within the capsid, RT synthesizes (–) DNA using pregenomic RNA as a template while degrading the RNA via RNase H [3] [6].
  • Plus-Strand Synthesis: RT uses the (–) DNA as a template to synthesize (+) DNA, generating rcDNA. This process often terminates prematurely, leaving the (+) strand incomplete [1] [10].

RT lacks proofreading capability, resulting in an estimated error rate of 10⁻⁵ mutations per base per replication cycle. This error-prone replication generates significant genetic diversity, facilitating immune escape and drug resistance [1] [3]. Double-stranded linear DNA (a replication byproduct) can integrate into the host genome via non-homologous end joining, contributing to hepatocellular carcinoma development [3] [10].

Overlapping Open Reading Frames: S, C, P, X Proteins

Hepatitis B virus maximizes its limited genome size (3.2 kb) through overlapping open reading frames (ORFs). The same nucleotide sequence encodes multiple proteins in different reading frames [1] [8]:

  • Surface (S) ORF: Encodes three co-terminal envelope proteins via alternative start codons:
  • Large surface protein (PreS1 + PreS2 + S): Binds sodium taurocholate cotransporting polypeptide receptor for viral entry [10] [3].
  • Middle surface protein (PreS2 + S): Regulates virion secretion.
  • Small surface protein (S): Major component of subviral particles and virion envelope [8] [10].
  • Core (C) ORF:
  • Hepatitis B virus core antigen: Forms icosahedral capsid; essential for genome packaging and reverse transcription [4] [8].
  • Hepatitis B virus e antigen: Secreted immune modulator from PreCore/C precursor; promotes immune tolerance [10] [4].
  • Polymerase (P) ORF: Spans ~80% of the genome and overlaps all other ORFs. Encodes the multifunctional polymerase with terminal protein, reverse transcriptase, and RNase H domains [1] [8].

  • X (X) ORF: Encodes hepatitis B virus X protein, a multifunctional regulator:

  • Activates cccDNA transcription by recruiting histone acetyltransferases [9] [10].
  • Modulates host signaling pathways (e.g., NF-κB, Jak/STAT) to promote cell survival and viral persistence [10] [8].

Table 2: Hepatitis B Virus Open Reading Frames and Protein Functions

ORFProteins EncodedKey Functions
SLarge surface protein (L-HBsAg)Viral entry via sodium taurocholate cotransporting polypeptide binding
Middle surface protein (M-HBsAg)Virion morphogenesis and secretion
Small surface protein (S-HBsAg)Envelope assembly; dominant component of subviral particles
CCore antigen (HBcAg)Nucleocapsid formation; genome packaging
e antigen (HBeAg)Immune tolerance induction; secreted protein
PPolymeraseReverse transcription; RNA packaging; DNA synthesis
XX protein (HBx)Transcriptional transactivation; epigenetic cccDNA regulation

The compact genomic organization necessitates tight regulatory control. For example, the PreCore region uses an upstream start codon to produce HBeAg, while HBcAg translation initiates from a downstream start codon [10]. Overlapping regions impose constraints on sequence variability, particularly in the polymerase gene, where mutations must preserve multiple protein functions [1] [8].

Properties

CAS Number

161308-36-7

Product Name

HEPBS

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO

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